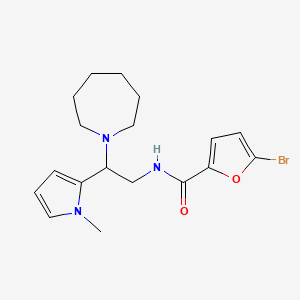

N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-bromofuran-2-carboxamide

Description

N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-bromofuran-2-carboxamide is a synthetic small molecule characterized by a brominated furan carboxamide core linked to a hybrid side chain containing a 1-methylpyrrole group and an azepane (7-membered amine ring). Its structure combines heterocyclic motifs that may influence pharmacokinetic properties, such as lipophilicity, solubility, and metabolic stability.

Properties

IUPAC Name |

N-[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-5-bromofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24BrN3O2/c1-21-10-6-7-14(21)15(22-11-4-2-3-5-12-22)13-20-18(23)16-8-9-17(19)24-16/h6-10,15H,2-5,11-13H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFQOMAZQXUFIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C2=CC=C(O2)Br)N3CCCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-bromofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the bromination of furan-2-carboxylic acid to obtain 5-bromofuran-2-carboxylic acid. This intermediate is then coupled with an amine derivative, such as 2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethylamine, using standard amide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for more efficient reaction control and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-bromofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the carboxamide group to an amine.

Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in a variety of new compounds with different functional groups.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigating its interactions with biological macromolecules and potential as a biochemical probe.

Medicine: Exploring its potential as a therapeutic agent, particularly in targeting specific pathways or receptors.

Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-bromofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, potentially leading to therapeutic effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Structural Analog Analysis

These analogs share common substituent motifs, such as amine-linked side chains, but differ in core scaffolds and functional groups.

Key Structural Differences:

- Core Scaffold: Target Compound: 5-Bromofuran-2-carboxamide. Evidence Compounds: 2-Phenylquinazolin-4-amine (e.g., compounds 6–14) .

- Side Chain Substituents: Target Compound: Features a hybrid side chain with azepane and 1-methylpyrrole groups. Evidence Compounds: Include smaller cyclic amines (e.g., piperidine in compound 12, morpholine in compounds 13–14) .

Halogenation :

- The 5-bromo substituent on the furan ring in the target is absent in the evidence compounds. Bromine increases molecular weight (79.9 g/mol) and may improve binding affinity via halogen bonding or hydrophobic effects.

Hypothetical Pharmacological Implications

- Solubility : The polar carboxamide group may counteract lipophilicity, but the bulky azepane could reduce aqueous solubility relative to smaller amine substituents.

- Metabolism : Azepane’s larger ring size may slow oxidative metabolism compared to piperidine, as observed in other amine-containing drugs .

Biological Activity

N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-bromofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure comprising an azepane ring, a pyrrole moiety, and a furan carboxamide, which may contribute to its reactivity and interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₈BrN₃O₂, with a molecular weight of approximately 364.23 g/mol. The presence of bromine in the furan ring and the azepane structure is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈BrN₃O₂ |

| Molecular Weight | 364.23 g/mol |

| Structure | Azepane, Pyrrole, Furan |

Biological Activity

Preliminary studies suggest that this compound exhibits significant biological activity, particularly in the following areas:

1. Antimicrobial Activity

Research indicates that compounds with similar structural features have shown promise as antimicrobial agents. The azepane and furan moieties may enhance the compound's ability to interact with microbial targets, potentially leading to inhibition of growth or cell death.

2. Anticancer Properties

The compound's unique structure suggests potential anticancer properties. Similar compounds have been investigated for their roles in inhibiting cancer cell proliferation by targeting specific enzymes or receptors involved in tumor growth and metastasis.

3. Enzyme Inhibition

this compound may act as an enzyme inhibitor, particularly against deubiquitylating enzymes that play crucial roles in cellular regulation and cancer progression. This inhibition can lead to altered cellular pathways that affect cancer cell survival.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally similar to this compound:

Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of various derivatives, it was found that compounds with azepane rings exhibited enhanced activity against Gram-positive bacteria. The mechanism was attributed to membrane disruption caused by the interaction of the compound with bacterial lipid bilayers.

Study 2: Anticancer Activity

A recent investigation into furan-based compounds revealed that those containing azepane moieties demonstrated significant cytotoxic effects on breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer efficacy.

Study 3: Enzyme Interaction Studies

Molecular docking studies have shown that this compound can effectively bind to specific enzyme active sites, suggesting its potential as an inhibitor. Further kinetic studies are required to quantify these interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.